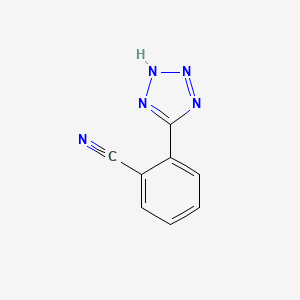

Benzonitrile, 2-(1H-tetrazol-5-yl)-

Vue d'ensemble

Description

Benzonitrile, 2-(1H-tetrazol-5-yl)- is a compound that features a benzonitrile moiety substituted with a tetrazole ring. Tetrazoles are a class of nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of the tetrazole ring imparts unique properties to the compound, making it valuable in various scientific and industrial fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-(1H-tetrazol-5-yl)- typically involves the reaction of benzonitrile with sodium azide in the presence of a catalyst. One common method is the cycloaddition reaction, where benzonitrile reacts with sodium azide under mild conditions to form the tetrazole ring . Catalysts such as zinc salts or iodine can be used to facilitate this reaction . The reaction is usually carried out in an aqueous medium or organic solvents like dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

Industrial production of benzonitrile, 2-(1H-tetrazol-5-yl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and reduce the reaction time, making the process more suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Benzonitrile, 2-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under basic conditions.

Major Products Formed

The major products formed from these reactions include substituted tetrazoles, primary amines, and various oxides, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

The tetrazole ring present in this compound contributes to its pharmacological versatility. Compounds containing tetrazole moieties are known for their biological activities, including:

- Antihypertensive agents : Tetrazole derivatives are utilized in the synthesis of antihypertensive drugs such as losartan and valsartan, which are effective in treating high blood pressure .

- Antimicrobial activity : Studies have shown that certain tetrazole derivatives exhibit antibacterial and antifungal properties. For instance, 5-substituted tetrazoles have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory and analgesic effects : The compound has been investigated for its potential anti-inflammatory and analgesic properties, making it a candidate for pain management therapies .

Table 1: Pharmacological Activities of Benzonitrile, 2-(1H-tetrazol-5-yl)-

| Activity Type | Example Uses | References |

|---|---|---|

| Antihypertensive | Losartan, Valsartan | |

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anti-inflammatory | Potential in pain management |

Coordination Chemistry

In coordination chemistry, benzonitrile derivatives serve as ligands due to their ability to coordinate with metal ions. The presence of the tetrazole group enhances the ligand's properties:

- Ligand Formation : Benzonitrile, 2-(1H-tetrazol-5-yl)- can form stable complexes with transition metals, which are useful in catalysis and material science .

- Applications in Catalysis : These metal complexes can act as catalysts in various chemical reactions, including oxidation and reduction processes .

Material Science

Benzonitrile derivatives have applications in material science, particularly in the development of new materials with specific functionalities:

- Explosives and Propellants : The energetic properties of tetrazoles make them suitable candidates for use in explosives and rocket propellants .

- Polymeric Materials : Research has explored the incorporation of tetrazole-containing compounds into polymer matrices to enhance their thermal stability and mechanical properties .

Case Studies

-

Synthesis of Antihypertensive Drugs

A study highlighted the synthesis of losartan from a precursor involving benzonitrile, 2-(1H-tetrazol-5-yl)-. The reaction conditions were optimized to yield high purity products suitable for pharmaceutical applications . -

Antimicrobial Activity Assessment

Research conducted on various substituted tetrazoles showed that compounds derived from benzonitrile exhibited significant antibacterial activity. In vitro tests indicated effective inhibition zones against Gram-positive bacteria . -

Coordination Complexes

A recent study demonstrated the synthesis of metal complexes using benzonitrile derivatives as ligands. These complexes were tested for catalytic activity in organic transformations, showing promising results that indicate their potential utility in industrial applications .

Mécanisme D'action

The mechanism of action of benzonitrile, 2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity . This interaction can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole derivative with energetic properties.

5-(benzylsulfanyl)-1H-tetrazole: Used in oligonucleotide synthesis as an acidic activator.

Triazole-containing tetrazoles: Exhibit significant biological activities, including analgesic properties.

Uniqueness

Benzonitrile, 2-(1H-tetrazol-5-yl)- is unique due to its combination of a benzonitrile moiety and a tetrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .

Activité Biologique

Benzonitrile, 2-(1H-tetrazol-5-yl)-, also known as 2-(1H-tetrazol-5-yl)benzonitrile, is a compound that has garnered interest within the scientific community due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the chemical formula and features a benzonitrile moiety linked to a tetrazole ring. It can be synthesized through various methods, including the reaction of benzonitrile with sodium azide under optimized conditions. This reaction typically involves a [3+2] cycloaddition mechanism that leads to the formation of the tetrazole ring .

Synthesis Overview

| Method | Yield | Catalyst | Conditions |

|---|---|---|---|

| Microwave-assisted synthesis | 75-96% | Cu(II) immobilized on silica | i-PrOH/water, 160 °C for 1 hour |

| Continuous flow synthesis | Up to 99% | Supported tin catalyst | Dry acetone, flow rate 40-80 µL/min |

Biological Activity

Research indicates that benzotriazole derivatives exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of benzothiazole derivatives have been studied extensively, revealing promising results.

Antimicrobial Activity

In vitro studies have demonstrated that compounds derived from benzonitrile and tetrazole exhibit significant antibacterial activity against various strains, including:

- Bacillus cereus

- Escherichia coli

- Pseudomonas aeruginosa

For instance, certain 5-substituted tetrazoles showed antibacterial effects with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The anticancer potential of benzotriazole derivatives has also been explored. In one study, compounds were tested for antiproliferative activity against several cancer cell lines. Results indicated that some derivatives displayed IC50 values in the sub-micromolar range against specific cancer types .

The biological activity of benzothiazole derivatives is attributed to their ability to interact with various molecular targets. The presence of functional groups such as the tetrazole ring enhances binding affinity to enzymes and receptors involved in cellular signaling pathways. For example, inhibition of pro-inflammatory enzymes like lipoxygenase has been reported .

Case Studies

- Antibacterial Activity Assessment : A study evaluated several 5-substituted tetrazoles for their antibacterial properties. The results indicated that compounds with symmetrical structures exhibited higher inhibitory actions against bacterial strains compared to asymmetrical counterparts .

- Anticancer Activity : Another investigation focused on the antiproliferative effects of synthesized tetrazoles on human cancer cell lines. The study concluded that certain derivatives could effectively inhibit cell growth through apoptosis induction mechanisms .

Propriétés

IUPAC Name |

2-(2H-tetrazol-5-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-5-6-3-1-2-4-7(6)8-10-12-13-11-8/h1-4H,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKIBGXBCMECSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470701 | |

| Record name | Benzonitrile, 2-(1H-tetrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71515-74-7 | |

| Record name | Benzonitrile, 2-(1H-tetrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.